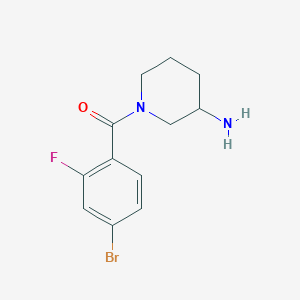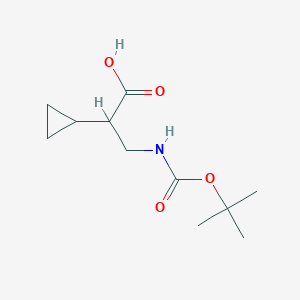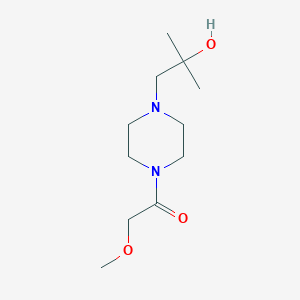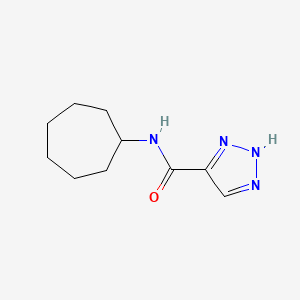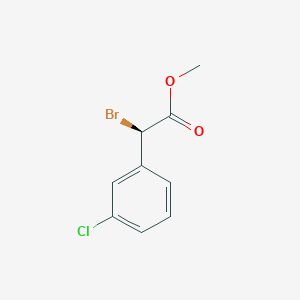
Methyl (R)-2-bromo-2-(3-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-bromo-2-(3-chlorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, making it a halogenated aromatic ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-bromo-2-(3-chlorophenyl)acetate typically involves the esterification of ®-2-bromo-2-(3-chlorophenyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-bromo-2-(3-chlorophenyl)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction parameters, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl ®-2-bromo-2-(3-chlorophenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
科学的研究の応用
Methyl ®-2-bromo-2-(3-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl ®-2-bromo-2-(3-chlorophenyl)acetate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems .
類似化合物との比較
Similar Compounds
Methyl 2-bromo-2-phenylacetate: Lacks the chlorine atom, resulting in different reactivity and biological properties.
Methyl 2-chloro-2-(3-bromophenyl)acetate: Has the bromine and chlorine atoms swapped, leading to variations in chemical behavior.
Ethyl ®-2-bromo-2-(3-chlorophenyl)acetate: The ethyl ester analog, which may have different solubility and reactivity profiles.
Uniqueness
Methyl ®-2-bromo-2-(3-chlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H8BrClO2 |
|---|---|
分子量 |
263.51 g/mol |
IUPAC名 |
methyl (2R)-2-bromo-2-(3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3/t8-/m1/s1 |
InChIキー |
KJOCXNLVYWTJLL-MRVPVSSYSA-N |
異性体SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Cl)Br |
正規SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


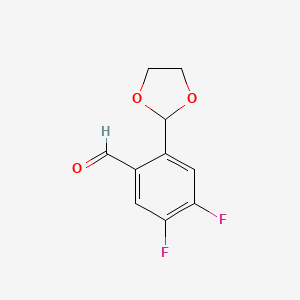
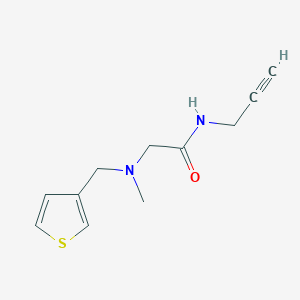
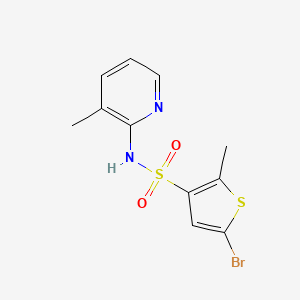
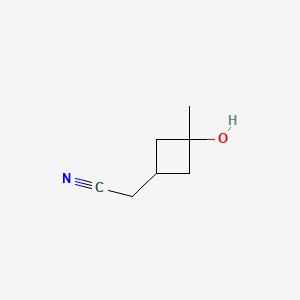

![tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14906313.png)
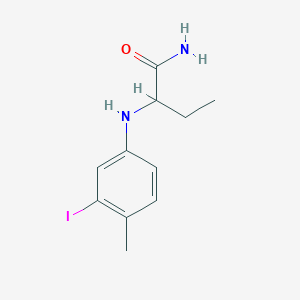
![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14906326.png)
![2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14906328.png)
